

Molecular Architecture and SAR of Capmatinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

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Capmatinib is an **imidazo[1,2-b]triazine derivative** that functions as a highly selective **Type Ib MET tyrosine kinase inhibitor** [1] [2]. Its structure features a **mono-fluorinated aryl group**, which is critical for its potent inhibitory activity in the low nanomolar range [2].

Key structural elements and their functional roles in the SAR are summarized below:

Table 1: Key Structural Features and Their Roles in Capmatinib's SAR

| Structural Feature | Role in Activity & Selectivity | Experimental Evidence |
|-----------------------------|---|--|
| Imidazo[1,2-b]triazine core | Serves as the ATP-competitive scaffold, binding to the kinase active site. | Preclinical studies show >10,000-fold selectivity for c-MET over a large panel of human kinases [1] [2]. |
| Mono-fluorinated aryl group | Enhances potency and likely influences pharmacokinetic properties. | Contributes to an IC50 value of 0.6 nmol/L in Ba/F3 cell lines with METex14 mutations [2] [3]. |
| Type Ib binding mode | Binds to the Y1230 residue in the ATP-binding pocket of the <i>active</i> MET kinase conformation, independent of G1163. | This binding avoids resistance conferred by the G1163R mutation, which impacts Type Ia inhibitors like crizotinib [1]. |

Quantitative Potency and Selectivity Profile

Capmatinib demonstrates superior potency in cellular models compared to other MET inhibitors.

Table 2: Comparative In Vitro Potency of MET Inhibitors

| Inhibitor | MET Inhibitor Class | Key Cellular Potency Finding |
|------------|---------------------|--|
| Capmatinib | Type Ib | Displayed >10 times greater potency against a MET-amplified lung cancer cell line compared to crizotinib and cabozantinib [2]. |
| Crizotinib | Type Ia | Lower potency relative to capmatinib in head-to-head cellular assays [2]. |

Key Experimental Protocols for SAR Evaluation

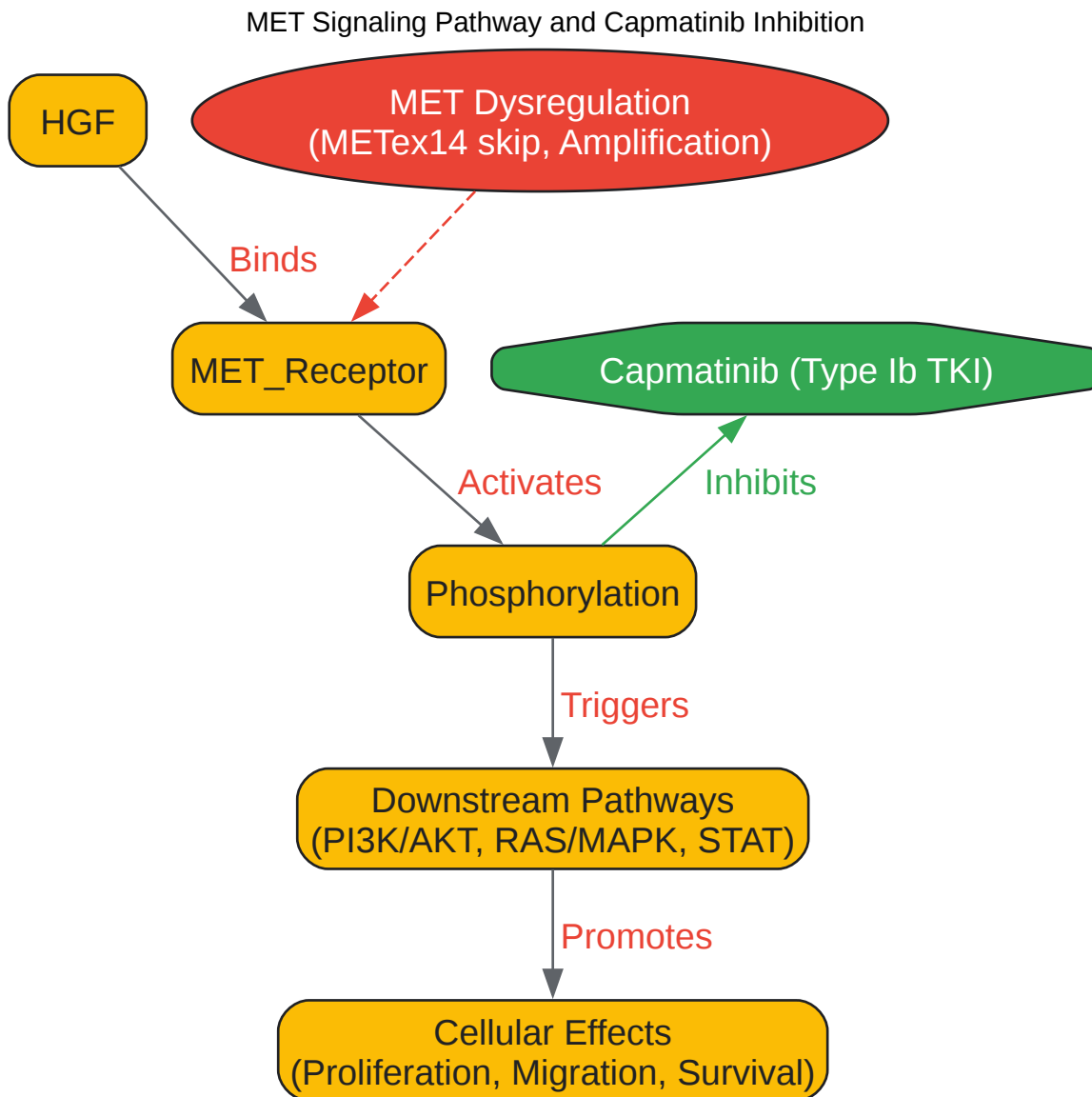
The following core methodologies are used to establish capmatinib's SAR and efficacy profile.

Table 3: Core Experimental Protocols in Capmatinib SAR Studies

| Protocol Objective | Key Methodology Details | Relevant Outcome Measurement |
|------------------------------|---|---|
| In Vitro Kinase Inhibition | Incubation of capmatinib with MET kinase enzyme. Measurement of phosphorylation inhibition. | IC50 value (0.6 nmol/L in METex14 Ba/F3 cells) [2] [3]. |
| Cellular Proliferation Assay | Treatment of MET-amplified or METex14-mutated NSCLC cell lines with capmatinib. | Inhibition of cell growth (>10x potency vs. crizotinib) [2]. |
| Molecular Docking | Computational simulation of capmatinib docking into the MET kinase domain (PDB ID). | Prediction of binding mode with Y1230 residue and explanation for G1163R mutation resistance [1]. |

MET Signaling Pathway and Capmatinib Mechanism

The following diagram illustrates the MET signaling pathway and the specific point of capmatinib inhibition.



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MET Signaling and Inhibition

Pharmacokinetic and Clinical Translation

The favorable SAR of capmatinib translates into effective clinical pharmacokinetics:

- **Rapid Absorption and High Exposure:** Achieves steady-state quickly with dose-proportional AUC and Cmax between 100-600 mg BID [3].
- **Blood-Brain Barrier Penetration:** Demonstrated in animal models, with mean CSF concentrations approximately 33.5% (rats) to 89.8% (monkeys) of free plasma concentration, leading to good intracranial response in patients [3].

Future Research and Development

Current research extends beyond monotherapy, exploring capmatinib in rational combinations to overcome resistance and expand indications [1]. Key areas include:

- **Combination Therapies:** Clinical trials are evaluating capmatinib with amivantamab, trametinib, and immunotherapy [1].
- **Addressing Resistance:** New drug agents, particularly antibody-drug conjugates, are being developed to treat patients with acquired resistance to capmatinib and other TKIs [1].

Conclusion

Capmatinib's design as a **Type Ib MET TKI** results in a highly potent and selective agent. Its **imidazo[1,2-b]triazine core** and **specific binding mode** are crucial for efficacy against MET-dysregulated NSCLC and for overcoming resistance to earlier inhibitor classes. The ongoing clinical trials for combination therapies promise to further establish its role in targeted cancer treatment.

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